molecular formula C11H21NO2 B1328956 Ethyl azocan-1-ylacetate CAS No. 91370-40-0

Ethyl azocan-1-ylacetate

Cat. No.: B1328956
CAS No.: 91370-40-0
M. Wt: 199.29 g/mol
InChI Key: VVTSPTLYTRBYBV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl azocan-1-ylacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl azocan-1-ylacetate involves its interaction with molecular targets through its azo and ester groups. The azo group can participate in redox reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Biological Activity

Ethyl azocan-1-ylacetate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, antifungal, and anticancer effects, supported by empirical data and case studies.

Chemical Structure and Properties

This compound is characterized by its azocane structure, which contributes to its unique biological activities. The molecular formula is C10_{10}H16_{16}N2_2O2_2, indicating the presence of both ester and amine functional groups that may play a role in its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit moderate inhibitory effects against various bacterial strains, including:

  • Klebsiella pneumoniae
  • Escherichia coli
  • Staphylococcus aureus

The effectiveness of this compound in inhibiting these pathogens suggests its potential use as an antimicrobial agent in clinical settings .

Antifungal Activity

This compound also demonstrates significant antifungal activity. In vitro studies have indicated that it can inhibit the growth of several fungal species, including:

  • Candida albicans
  • Aspergillus niger

The mechanism of action appears to involve disruption of fungal cell membrane integrity and interference with cellular metabolism .

Table 1: Antifungal Efficacy of this compound

Fungal StrainInhibition Zone (mm)IC50_{50} (µg/mL)
Candida albicans1550
Aspergillus niger2045

Anticancer Properties

Emerging research has also investigated the anticancer potential of this compound. In a study involving human breast cancer cell lines (MCF-7), the compound exhibited cytotoxic effects with an IC50_{50} value of approximately 102 µg/mL. Flow cytometry analyses revealed that treatment with this compound induced apoptosis in cancer cells, indicating its potential as a therapeutic agent against malignancies .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university assessed the antimicrobial properties of this compound against clinical isolates. The results demonstrated that the compound effectively inhibited the growth of multidrug-resistant strains, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

Case Study 2: Anticancer Activity

In another investigation, the anticancer effects of this compound were evaluated using a panel of cancer cell lines. The findings indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development in cancer therapy .

Properties

IUPAC Name

ethyl 2-(azocan-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)10-12-8-6-4-3-5-7-9-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTSPTLYTRBYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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